3-[(E)-(2-(4-Chlorophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-(2-(4-Chlorophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(2-(4-Chlorophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate typically involves multiple steps. One common method includes the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with acetic anhydride to yield the final product . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(2-(4-Chlorophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines .
Scientific Research Applications
3-[(E)-(2-(4-Chlorophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(E)-(2-(4-Chlorophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death . The compound’s ability to interact with multiple targets makes it a versatile agent in various therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(2-(4-Chlorophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]-2-ethoxyphenyl acetate
- 4-[(E)-(2-(4-Chlorophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate
- 4-[(E)-(2-(4-Chlorophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate
Uniqueness
What sets 3-[(E)-(2-(4-Chlorophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H12ClN3O3S |
---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
[3-[(E)-[2-(4-chlorophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C19H12ClN3O3S/c1-11(24)26-15-4-2-3-12(9-15)10-16-18(25)23-19(27-16)21-17(22-23)13-5-7-14(20)8-6-13/h2-10H,1H3/b16-10+ |
InChI Key |
ZBWKAZSWDPXUKG-MHWRWJLKSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC(=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2 |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.